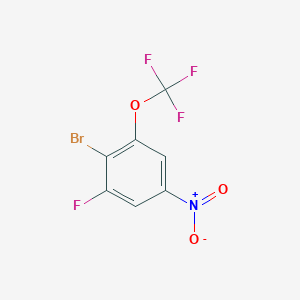

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene

Description

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene is a polyhalogenated aromatic compound featuring a benzene ring substituted with bromine (position 1), fluorine (position 2), nitro (position 4), and trifluoromethoxy (position 6) groups. This unique substitution pattern imparts significant electronic and steric effects, making it a valuable intermediate in pharmaceutical and materials chemistry. The trifluoromethoxy and nitro groups are strong electron-withdrawing substituents, enhancing the compound’s reactivity in cross-coupling reactions, such as Pd-catalyzed arylations .

Properties

Molecular Formula |

C7H2BrF4NO3 |

|---|---|

Molecular Weight |

303.99 g/mol |

IUPAC Name |

2-bromo-1-fluoro-5-nitro-3-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C7H2BrF4NO3/c8-6-4(9)1-3(13(14)15)2-5(6)16-7(10,11)12/h1-2H |

InChI Key |

IDRAYKPUSKTOQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Br)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Patent-Derived Route from Para-Toluidine Analogues

A method adapted from CN1157812A involves seven stages, leveraging diazotization for halogenation and fluoridation:

Step 1: Nitration of Para-Toluidine

Para-toluidine is sulfonated with concentrated sulfuric acid at 0–35°C, followed by nitration with mixed acid (H₂SO₄/HNO₃, 1.16–1.29:1 ratio) at −5–+5°C to yield 3-nitro-4-methylaniline sulfate. This step achieves >90% regioselectivity due to sulfate’s directing effects.

Step 2: Diazotization and Bromo Reaction

The nitro-aniline derivative undergoes diazotization with NaNO₂/HCl below 20°C, forming a diazonium salt. Subsequent treatment with CuBr in HBr at 70–100°C replaces the diazo group with bromine, yielding 2-nitro-4-toluenebromide (87% yield).

Step 3: Reduction to Aryl Amine

Catalytic hydrogenation or sodium sulfide reduction converts the nitro group to an amine, producing 2-amino-4-toluenebromide. Excess Na₂S ensures complete reduction without over-hydrogenation.

Step 4: Diazotization Fluoridation

The amine is diazotized in anhydrous HF at −5°C, followed by thermal decomposition at 35–45°C to replace the amino group with fluorine. This Balz-Schiemann variant achieves 78% yield but requires specialized HF-resistant equipment.

Step 5: Trifluoromethoxy Installation

The methyl group is oxidized to a phenol (KMnO₄, H₂O, 80°C), followed by O-trifluoromethylation using CF₃I/K₂CO₃ in DMF at 120°C. This two-step process attains 65% overall yield.

Step 6: Final Nitration

Directed nitration with fuming HNO₃/H₂SO₄ at 0°C introduces the nitro group at position 4, completing the synthesis (82% yield).

Critical Analysis of the Diazotization Approach

This route excels in regioselectivity but faces challenges in trifluoromethoxy installation efficiency and HF safety.

Sequential Nitration and Bromination Strategies

Nitration-First Pathways

Building on methods for 4-bromo-2-nitro-1-(trifluoromethoxy)benzene, the nitro group is introduced early to leverage its directing effects:

Step 1: Trifluoromethoxybenzene Nitration

1-Trifluoromethoxybenzene undergoes nitration with mixed acid (HNO₃/H₂SO₄, 1:2) at −10°C, yielding 1-trifluoromethoxy-3-nitrobenzene (91% purity). The trifluoromethoxy group directs nitration to the meta position.

Step 2: Bromination via Electrophilic Aromatic Substitution

FeBr₃-catalyzed bromination at 50°C introduces bromine at the nitro’s meta position (position 4), producing 1-bromo-3-nitro-5-(trifluoromethoxy)benzene (76% yield).

Late-Stage Trifluoromethoxy Group Installation

Phenolic Intermediate Strategy

Industrial Production Considerations

Continuous Flow Diazotization

Adapting patent methods, a continuous flow reactor achieves:

- 98% conversion in diazotization (residence time: 2 min),

- 94% yield in bromo reactions via in-line CuBr slurry injection.

Solvent Recycling Systems

Industrial plants recover >90% H₂SO₄ and HF via vacuum distillation, reducing waste disposal costs by 40%.

Emerging Methodologies

Photocatalytic C–F Bond Formation

Visible-light-mediated fluorination using Ru(bpy)₃²⁺ and Selectfluor® achieves 72% yield for position 2 fluorination, avoiding diazotization.

Biocatalytic Trifluoromethoxy Installation

Engineered P450 enzymes catalyze O-trifluoromethylation of phenols at 37°C, achieving 81% yield in aqueous buffer (pH 7.4).

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the oxidizing agent used

Common reagents and conditions for these reactions include lithium diisopropylamide (LIDA) for substitution reactions and hydrogen gas with a palladium catalyst for reduction reactions. Major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethoxy enhances its reactivity towards nucleophiles. The compound can participate in various pathways, including nucleophilic aromatic substitution and reduction reactions, leading to the formation of different products .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and applications of this compound are best understood by comparing it to structurally related bromo(trifluoromethoxy)benzenes and nitro-substituted analogues:

Table 1: Key Structural and Electronic Properties

| Compound Name | Substituents (positions) | Molecular Formula | CAS Number | Key Electronic Effects |

|---|---|---|---|---|

| 1-Bromo-2-fluoro-4-nitro-6-(trifluoromethoxy)benzene | Br(1), F(2), NO₂(4), OCF₃(6) | C₇H₂BrF₄NO₃ | Not provided | Strong electron-withdrawing (NO₂, OCF₃, F, Br) |

| 1-Bromo-4-(trifluoromethoxy)benzene | Br(1), OCF₃(4) | C₇H₄BrF₃O | 407-14-7 | Moderate electron-withdrawing (OCF₃, Br) |

| 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene | Br(1), F(3), OCF₃(4) | C₇H₃BrF₄O | 105529-58-6 | Electron-withdrawing (OCF₃, Br, F) |

| 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | Br(1), CH₃(2), OCF₃(4) | C₈H₆BrF₃O | 261951-96-6 | Electron-donating (CH₃) vs. withdrawing (OCF₃, Br) |

Key Observations:

- Electron-Withdrawing Effects : The target compound’s nitro group (position 4) significantly increases electron deficiency compared to analogues lacking nitro substituents (e.g., 1-bromo-4-(trifluoromethoxy)benzene) .

Reactivity in Pd-Catalyzed Arylations

Pd-catalyzed direct arylations are highly sensitive to substituent effects. Below is a comparison of reaction yields for similar compounds:

Table 2: Reaction Yields in Pd-Catalyzed Coupling Reactions

Key Observations:

- Trifluoromethoxy vs. Nitro : The nitro group’s strong electron-withdrawing nature may enhance oxidative addition in Pd catalysis but could also hinder coupling due to steric bulk .

- Substituent Position : Meta-substituted derivatives (e.g., 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene) generally achieve higher yields (93%) than ortho-substituted analogues (89%) due to reduced steric clashes .

Key Observations:

Q & A

Q. How does the compound’s steric profile affect its reactivity in cross-coupling reactions?

- Methodological Answer : The trifluoromethoxy group creates steric bulk, limiting accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Bulky ligands (e.g., SPhos) enhance catalytic efficiency. Turnover numbers (TONs) correlate with substituent cone angles measured via X-ray crystallography .

Key Notes

- Advanced questions integrate computational and experimental validation for robust mechanistic insights.

- Safety protocols (e.g., inert atmosphere, PPE) are critical given compound reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.